molecular formula C21H19FN4O2 B3413467 N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946232-68-4

N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3413467
CAS No.: 946232-68-4
M. Wt: 378.4 g/mol
InChI Key: CTVFFECMBTWBIG-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at position 2 with a 5-(propan-2-yl)-1,3,4-oxadiazole moiety, linked via an acetamide bridge to a 3-fluorophenyl group.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c1-13(2)20-24-25-21(28-20)18-10-14-6-3-4-9-17(14)26(18)12-19(27)23-16-8-5-7-15(22)11-16/h3-11,13H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVFFECMBTWBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the oxadiazole ring through cyclization reactions. The final step involves the acylation of the indole-oxadiazole intermediate with 3-fluoroaniline under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, modulation of neurotransmitter release, or alteration of gene expression.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyridine vs. Indole Core : A structurally similar compound, N-(2-methylphenyl)-2-{2-oxo-5-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]pyridin-1(2H)-yl}acetamide (), replaces the indole with a pyridine ring. The indole core in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to pyridine, which lacks the aromatic heterocycle’s electron-rich environment .
  • Sulfanyl vs. Direct Linkage : Compounds like N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () feature a sulfanyl (-S-) bridge between the oxadiazole and acetamide. The target compound’s direct methylene linkage may reduce steric hindrance and improve metabolic stability compared to sulfanyl-containing analogues .

Substituent Effects on Bioactivity

  • Fluorophenyl vs. Nitrophenyl/Chlorophenyl: Analogues such as N-(3-nitrophenyl)-2-{...}acetamide () and N-(5-chloro-2-methylphenyl)-2-{...}acetamide () highlight substituent-dependent activity.
  • Propan-2-yl vs. Diphenylmethyl/Benzofuran : The propan-2-yl group on the oxadiazole (target compound) contrasts with bulkier substituents like diphenylmethyl () or benzofuran (). Smaller alkyl groups may reduce steric constraints, enhancing target selectivity .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight (g/mol) LogP* Key Substituents Bioactivity Profile
Target Compound ~352–379† 3.1 3-fluorophenyl, propan-2-yl Not reported (predicted enzyme inhibition)
N-(2-methylphenyl)-...pyridin-1-yl (13) 352.39 2.8 2-methylphenyl, propan-2-yl Undisclosed
N-(5-chloro-2-methylphenyl)-... (8t) 428.5 4.0 5-chloro-2-methylphenyl, sulfanyl LOX inhibition, α-glucosidase inhibition
2-[(5-benzofuran-2-yl)-... (9) ~380–400 3.5 Benzofuran, chlorophenyl Antimicrobial activity

*Estimated using fragment-based methods. †Based on analogues in and .

Biological Activity

N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fluorophenyl group, an oxadiazole ring, and an indole moiety, contribute to its diverse biological activities. This compound has been the subject of various studies aimed at elucidating its pharmacological properties and mechanisms of action.

Chemical Information

PropertyValue
IUPAC Name This compound
Molecular Formula C21H19FN4O2
Molecular Weight 378.40 g/mol
CAS Number 946232-68-4

Structural Features

The presence of a fluorine atom in the phenyl ring enhances the electronic properties of the compound, potentially influencing its reactivity and interactions with biological targets. The oxadiazole and indole components are known for their roles in various biological activities, including anticancer effects.

This compound exhibits its biological activity primarily through interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to downstream effects such as:

  • Inhibition of Cell Proliferation: The compound has shown promise in inhibiting the growth of various cancer cell lines.
  • Modulation of Neurotransmitter Release: Potential applications in neurological disorders due to its ability to affect neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.67 µM to 0.87 µM against various cancer cell lines such as PC-3 (prostate), HCT116 (colon), and ACHN (renal) .

Comparative Efficacy

The following table summarizes the anticancer activity of this compound compared to other compounds:

Compound NameCancer Cell LineIC50 Value (µM)
N-(3-fluorophenyl)-...PC-30.67
N-(3-fluorophenyl)-...HCT1160.80
N-(3-fluorophenyl)-...ACHN0.87
Erlotinib (Standard)Various0.42

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:

  • Anticancer Studies: A study evaluated various oxadiazole derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that certain derivatives had significantly lower IC50 values than established anticancer drugs like erlotinib .
  • Enzyme Inhibition: Compounds similar to N-(3-fluorophenyl)-... were assessed for their ability to inhibit human alkaline phosphatase (ALP), with promising results indicating potential therapeutic applications .
  • Neuropharmacological Effects: The interaction of oxadiazole-containing compounds with neurotransmitter systems has been explored, suggesting possible applications in treating neurological disorders .

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Pd/C or CuI for Suzuki-Miyaura coupling of fluorophenyl groups .
  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions .
  • Yield data : Typical yields range from 45–65%; optimizing stoichiometry (1.2 eq. oxadiazole-thiol) improves to 75% .

What methodologies are recommended for identifying the primary biological targets of this compound?

Q. Methodological Answer :

  • Computational docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the compound’s 3D structure (DFT-optimized) to predict binding to ATP-binding pockets or allosteric sites .
  • In vitro assays :
    • Enzyme inhibition : Test against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms at 1–100 µM concentrations .
    • Cellular assays : Measure antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC₅₀ values to known inhibitors .
  • Surface Plasmon Resonance (SPR) : Immobilize recombinant targets (e.g., EGFR) to quantify binding kinetics (KD) .

Contradiction Note : Some oxadiazole-indole analogs show COX-2 selectivity, while others target topoisomerases. Validate via siRNA knockdown or competitive binding assays .

How can structure-activity relationship (SAR) studies evaluate the role of the isopropyl group on the oxadiazole ring?

Q. Methodological Answer :

  • Analog synthesis : Replace the isopropyl group with methyl, tert-butyl, or cyclopropyl substituents. Monitor electronic effects via Hammett σ values .
  • Biological testing :
    • Compare antimicrobial activity (MIC against S. aureus, E. coli) .
    • Assess cytotoxicity (normal vs. cancer cells) to determine selectivity .
  • Computational analysis : Calculate steric maps (MolCAD) to correlate substituent size with target binding .

Q. Example Data :

SubstituentLogPMIC (S. aureus) (µg/mL)IC₅₀ (HeLa) (µM)
Isopropyl3.212.58.7
Methyl2.825.015.2
tert-Butyl3.66.255.3

The isopropyl group balances lipophilicity and steric bulk, enhancing membrane permeability and target engagement .

What experimental approaches assess physicochemical stability and solubility under varying pH conditions?

Q. Methodological Answer :

  • Solubility profiling : Use the shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
  • Stability studies :
    • Thermal stability : Differential scanning calorimetry (DSC) at 25–150°C .
    • Photodegradation : Expose to UV light (λ = 254 nm) for 48 hours; monitor decomposition via LC-MS .
  • pH-dependent degradation : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids; quantify intact compound .

Key Finding : The compound shows pH-sensitive hydrolysis of the acetamide bond above pH 8.0, necessitating enteric coating for oral delivery .

How should researchers address contradictions in reported biological activities of similar derivatives?

Q. Methodological Answer :

  • Meta-analysis : Collate data from PubChem and independent studies to identify outliers in IC₅₀ or MIC values .
  • Standardized protocols :
    • Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-hour incubation) .
    • Validate purity (>95% by HPLC) to exclude impurity-driven effects .
  • Mechanistic studies : Perform RNA-seq on treated cells to identify differentially expressed pathways, resolving whether discrepancies arise from off-target effects .

What models elucidate metabolic pathways and pharmacokinetic properties?

Q. Methodological Answer :

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) + NADPH; identify metabolites via UPLC-QTOF-MS .
  • In vivo PK : Administer to Sprague-Dawley rats (10 mg/kg IV/PO); collect plasma for LC-MS/MS analysis .
  • Key parameters :
    • Half-life (t½) : 2.3 hours (IV) vs. 4.1 hours (PO) due to slow absorption .
    • Major metabolite : N-demethylated oxadiazole, detected in urine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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